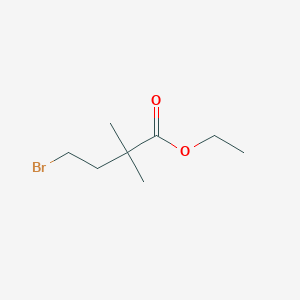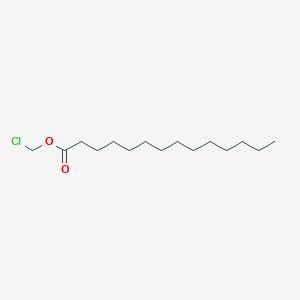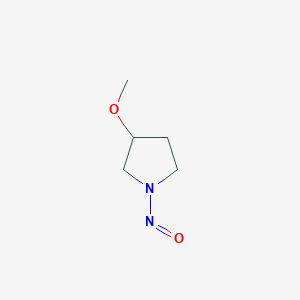
N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine
Übersicht
Beschreibung
The compound is a derivative of benzyl and ethane-1,2-diamine, with a chlorine atom attached to the benzyl group . Benzyl derivatives are often used in pharmaceuticals and have a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, benzimidazole derivatives are synthesized by a condensation reaction between benzene and imidazole .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H and 13C NMR, FTIR spectroscopy, and MS . X-ray diffraction is also used to confirm the structure of the single crystal .Chemical Reactions Analysis
Benzyl derivatives can undergo various organic reactions due to their reactivity towards nucleophilic reagents . They can also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the thermal behavior of Sunset Yellow was studied in correlation with its physical (refractive index, electric susceptivity, optical anisotropy) and chemical (acidity) properties .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
- Catalytic Activity : A study demonstrated the synthesis of an acidic ionic liquid derived from N1,N1,N2,N2-tetramethylethane-1,2-diamine, which showed significant catalytic activity in multicomponent reactions for synthesizing complex organic compounds (Zare et al., 2017).
Material Science and Engineering
- Polymer Synthesis : Epoxy pre-polymers, including N1,N1,N2,N2-tetrakis (oxiran-2-ylmethyl) benzene-1,2-diamine (DAEP1), have been explored for their corrosion inhibition properties for carbon steel in acidic environments. These studies reveal the potential of such compounds in developing new materials with enhanced protective properties against corrosion (Dagdag et al., 2019).
Chemical Synthesis and Modification
- Synthetic Applications : Research has shown the use of diamine compounds in Suzuki cross-coupling reactions, highlighting their utility in organic synthesis, particularly in facilitating reactions of unactivated alkyl electrophiles at room temperature, thus expanding the toolkit for chemical synthesis (Saito & Fu, 2007).
Advanced Materials and Coatings
- Conducting Polymers : Studies have investigated the copolymerization of thiophene derivatives with diamines, including N1,N2-bis(thiophen-3-ylmethylene)benzene-1,2-diamine, leading to conducting polymers with potential applications in electronics and materials science (Turac et al., 2014).
Environmental Applications
- CO2 Adsorption : Research into CO2 adsorbents has included the synthesis of compounds such as N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, showing improved CO2 adsorption capacities and efficiencies. These studies are crucial for developing technologies aimed at mitigating greenhouse gas emissions (Sim et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJGJTKQOVVAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511753 | |
| Record name | N~1~-[(2-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine | |
CAS RN |
61694-80-2 | |
| Record name | N~1~-[(2-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Oxazolo[4,5-c]quinolin-2(3H)-one, 8-bromo-](/img/structure/B3054650.png)




